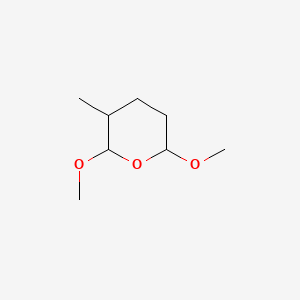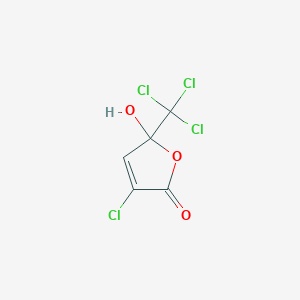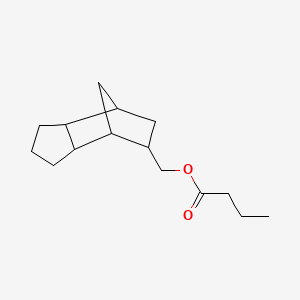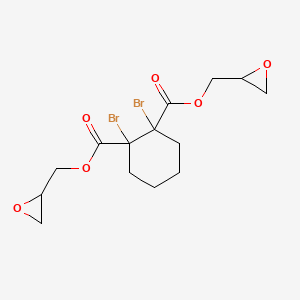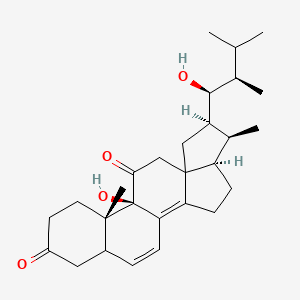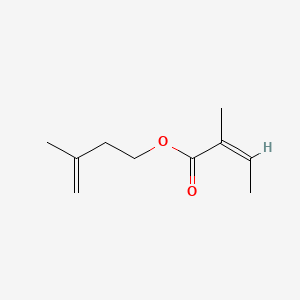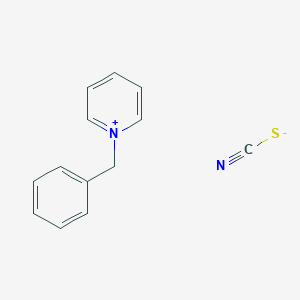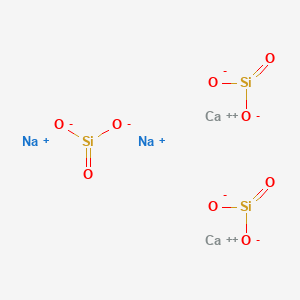
Sodium calcium silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) is a compound that combines silicic acid with calcium and sodium in a specific ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white, powdery substance that is insoluble in water and has a high melting point.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silicic acid (H2SiO3), calcium sodium salt (3:2:2) typically involves the reaction of silicic acid with calcium and sodium salts under controlled conditions. One common method is to react silicic acid with calcium chloride and sodium hydroxide in an aqueous solution. The reaction is carried out at a temperature of around 80-100°C, and the resulting product is filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of silicic acid (H2SiO3), calcium sodium salt (3:2:2) involves large-scale reactions using similar reagents. The process is optimized for efficiency and yield, often involving continuous reactors and automated systems to control temperature, pH, and other reaction parameters. The final product is typically subjected to quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are usually conducted under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicates or other silicon-containing compounds, while reduction can produce silanes or other reduced silicon species.
科学研究应用
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various silicon-based materials and as a catalyst in certain reactions.
Biology: The compound is studied for its role in biomineralization processes and its potential use in bioactive materials.
Medicine: Research is ongoing into its use in drug delivery systems and as a component of medical implants.
Industry: It is used in the production of ceramics, glass, and other materials, as well as in the formulation of coatings and adhesives.
作用机制
The mechanism by which silicic acid (H2SiO3), calcium sodium salt (3:2:2) exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, influencing processes such as mineralization and cell signaling. In industrial applications, its effects are often related to its chemical reactivity and ability to form stable structures.
相似化合物的比较
Similar Compounds
Silicic acid (H2SiO3), calcium salt (11): This compound has a different ratio of calcium to silicic acid and exhibits distinct properties and applications.
Silicic acid (H2SiO3), sodium salt (11): This compound contains only sodium and silicic acid, and is used in different contexts compared to the calcium sodium salt.
Uniqueness
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) is unique due to its specific ratio of calcium and sodium, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
13769-08-9 |
|---|---|
分子式 |
Ca2Na2O9Si3 |
分子量 |
354.39 g/mol |
IUPAC 名称 |
dicalcium;disodium;dioxido(oxo)silane |
InChI |
InChI=1S/2Ca.2Na.3O3Si/c;;;;3*1-4(2)3/q2*+2;2*+1;3*-2 |
InChI 键 |
DEPUMLCRMAUJIS-UHFFFAOYSA-N |
规范 SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Na+].[Ca+2].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


